(3,5-Bis(trifluoromethyl)phenyl)(2,6-dichloropyrimidin-4-yl)methanone
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Overview
Description
(3,5-Bis(trifluoromethyl)phenyl)(2,6-dichloropyrimidin-4-yl)methanone is a chemical compound with the molecular formula C13H4Cl2F6N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(2,6-dichloropyrimidin-4-yl)methanone typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with 2,6-dichloropyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(trifluoromethyl)phenyl)(2,6-dichloropyrimidin-4-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichloropyrimidine moiety.
Oxidation and Reduction: The trifluoromethyl groups can influence the redox behavior of the compound, making it susceptible to oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the trifluoromethyl groups .
Scientific Research Applications
(3,5-Bis(trifluoromethyl)phenyl)(2,6-dichloropyrimidin-4-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism by which (3,5-Bis(trifluoromethyl)phenyl)(2,6-dichloropyrimidin-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The dichloropyrimidine moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: This compound shares the trifluoromethyl groups but lacks the pyrimidine moiety, making it less versatile in certain applications.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: This compound is used extensively in promoting organic transformations and shares the trifluoromethyl groups but has a different core structure.
Uniqueness
Its ability to participate in a wide range of chemical reactions and its potential use in various fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C13H4Cl2F6N2O |
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Molecular Weight |
389.08 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(2,6-dichloropyrimidin-4-yl)methanone |
InChI |
InChI=1S/C13H4Cl2F6N2O/c14-9-4-8(22-11(15)23-9)10(24)5-1-6(12(16,17)18)3-7(2-5)13(19,20)21/h1-4H |
InChI Key |
XGGDIANQPQJNPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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